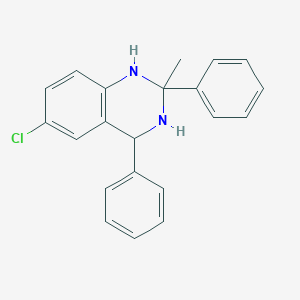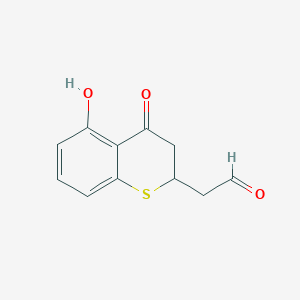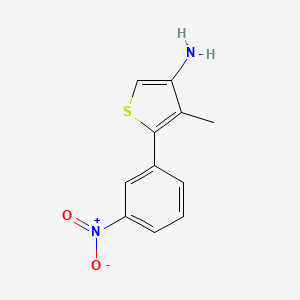
4-(hexyloxy)-3,5-dimethoxyBenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with hexyloxy and dimethoxy groups, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with hexyloxy groups. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with hexyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(Hexyloxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(Hexyloxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
作用機序
The mechanism of action of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexyloxy and dimethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution.
類似化合物との比較
Similar Compounds
4-Hexylresorcinol: A phenolic compound with similar hexyloxy substitution, known for its antiseptic properties.
4-(Hexyloxy)phenylazo]benzoic acid: An azo compound with hexyloxy substitution, used in optical switching applications.
Uniqueness
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both hexyloxy and dimethoxy groups can influence its solubility, stability, and interactions with other molecules, making it a versatile compound for various research and industrial purposes.
特性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
4-hexoxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-7-8-19-15-13(17-2)9-12(11-16)10-14(15)18-3/h9-11H,4-8H2,1-3H3 |
InChIキー |
NOKFACHNZFXTGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1OC)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
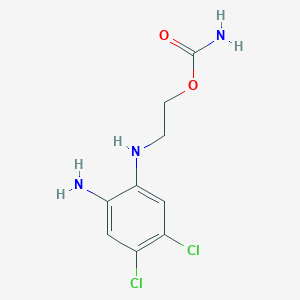


![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)

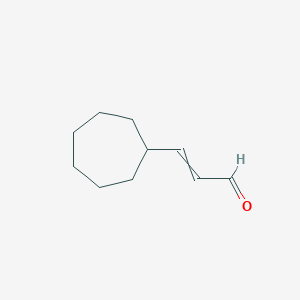
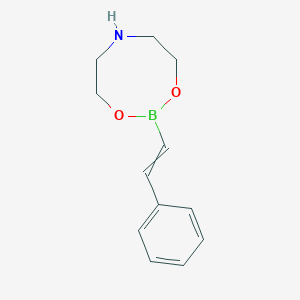
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
